Superior Potency in Neuronal Nitric Oxide Synthase (nNOS) Inhibition
AMK is a significantly more potent inhibitor of neuronal nitric oxide synthase (nNOS) than its parent compound, melatonin. The IC50 value for AMK is 70 µM, whereas melatonin exhibits an IC50 >1 mM, representing an over 14-fold increase in potency [1][2]. In vivo, AMK achieves the same level of nNOS inhibition at half the dose of melatonin, underscoring its superior efficacy [1][2].
| Evidence Dimension | nNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 70 µM |
| Comparator Or Baseline | Melatonin: >1 mM ( >1000 µM) |
| Quantified Difference | >14-fold lower IC50 for AMK |
| Conditions | In vitro enzymatic assay using recombinant nNOS [1] |
Why This Matters
This demonstrates that for research focusing on nNOS-mediated pathways, AMK is a far more potent tool compound than melatonin, enabling studies at lower, potentially more physiologically relevant concentrations.
- [1] León J, Escames G, Rodríguez MI, López LC, Tapias V, Entrena A, Camacho E, Carrión MD, Gallo MA, Espinosa A, Tan DX, Reiter RJ, Acuña-Castroviejo D. Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin. J Neurochem. 2006 Sep;98(6):2023-33. View Source
- [2] Inhibition of neuronal nitric oxide synthase activity by N1-acetyl-5-methoxykynuramine, a brain metabolite of melatonin. Academia.edu. View Source
